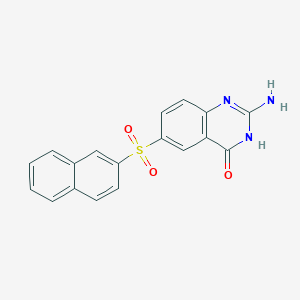
5,5-Dimethyl-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 2-phenyl-1,3-thiazole-4-carboxylic acid with dimethyl ketone under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid and is carried out under reflux .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as crystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Dimethyl-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives .
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Research explores its use as a lead compound for developing new drugs with anti-inflammatory, analgesic, and anticancer activities.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of 5,5-Dimethyl-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For instance, it may inhibit microbial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-1,3-thiazole-4-carboxylic acid: Similar structure but lacks the dimethyl groups.
4,5-Dihydro-2-phenyl-1,3-thiazole: Lacks the carboxylic acid group.
5,5-Dimethyl-2-phenyl-1,3-thiazole: Lacks the dihydro structure.
Uniqueness
5,5-Dimethyl-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid is unique due to the presence of both dimethyl groups and the carboxylic acid functionality. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
51932-22-0 |
|---|---|
Molekularformel |
C12H13NO2S |
Molekulargewicht |
235.30 g/mol |
IUPAC-Name |
5,5-dimethyl-2-phenyl-4H-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C12H13NO2S/c1-12(2)9(11(14)15)13-10(16-12)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,14,15) |
InChI-Schlüssel |
LMDMMKVXSHZKMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(N=C(S1)C2=CC=CC=C2)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


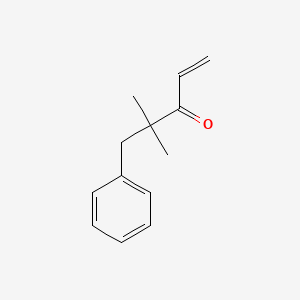

![2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one](/img/structure/B14650189.png)
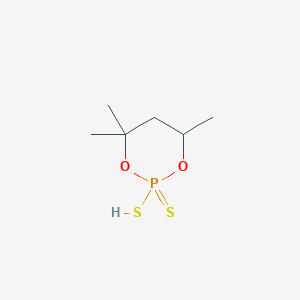
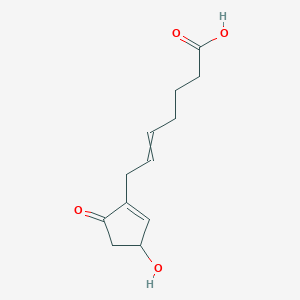


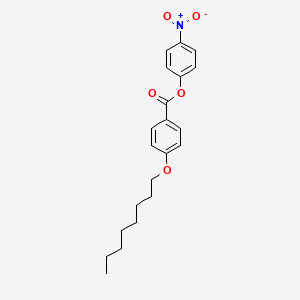
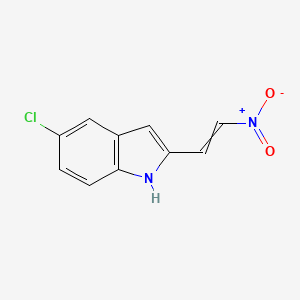
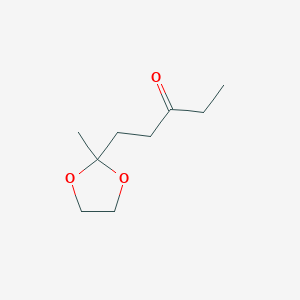
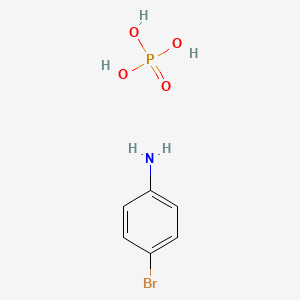
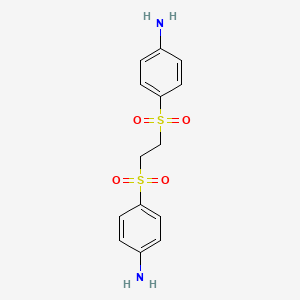
![1-Oxaspiro[4.5]decan-2-ol](/img/structure/B14650242.png)
